molecular formula C16H14O6 B022643 Graphislactone A

Graphislactone A

Cat. No.: B022643
M. Wt: 302.28 g/mol
InChI Key: SMKUDZVEVLDBSV-UHFFFAOYSA-N
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Description

Graphislactone A is a secondary metabolite derived from a mycobiont found in the lichens of the genus Graphis. This compound exhibits significant antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Graphislactone A has been shown to interact with various biomolecules in biochemical reactions. It demonstrated antioxidant capacity on a par with that of vitamin C in cultured hepatocytes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces the inflammatory response induced by lipopolysaccharide in primary macrophages . It also effectively reduces lipid accumulation and suppresses lipogenic gene expression in AML12 hepatocytes and 3T3-L1 adipocytes .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting lipogenesis rather than fat oxidation in cultured hepatocytes . RNA sequencing data revealed intriguing associations between this compound and the adipogenic pathways during adipocyte differentiation .

Temporal Effects in Laboratory Settings

It has been shown to have a long-term effect on reducing hepatic steatosis .

Dosage Effects in Animal Models

In animal studies using a non-alcoholic fatty liver disease (NAFLD) mouse model, this compound had a milder impact on liver inflammation while markedly attenuating hepatic steatosis . This effect was confirmed in an animal model of early fatty liver disease without inflammation .

Metabolic Pathways

The metabolic pathways that this compound is involved in primarily relate to lipogenesis . It inhibits lipogenesis in cultured hepatocytes .

Transport and Distribution

Its ability to reduce lipid accumulation suggests it may interact with lipid transporters or binding proteins .

Subcellular Localization

Its demonstrated effects on lipid accumulation and lipogenesis suggest it may localize to areas of the cell involved in these processes .

Preparation Methods

Graphislactone A is primarily isolated from the culture of endophytic fungi such as Cephalosporium sp. IFB-E001. The extraction process involves culturing the fungus in a suitable medium, followed by solvent extraction and chromatographic purification

Biological Activity

Graphislactone A (GPA) is a phenolic benzopyranone, a secondary metabolite derived from the mycobiont of lichens in the genus Graphis. This compound has garnered attention for its diverse biological activities, particularly its potent antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

Antioxidant Activity

GPA exhibits significant antioxidant properties, which have been characterized through various in vitro assays. The compound's ability to scavenge free radicals is comparable to well-known antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT).

  • Free Radical Scavenging : GPA has demonstrated strong scavenging activity against several free radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radicals. In studies, GPA showed an EC50 value of 0.04 mg/mL in DPPH assays, indicating its effectiveness in reducing oxidative stress .
  • Reduction of Reactive Oxygen Species (ROS) : In hepatocyte models, GPA significantly reduced H2O2-induced ROS production. Treatment with GPA at concentrations of 12.5 μM to 50 μM maintained cell viability above 80% while effectively scavenging ROS .
  • Antioxidant Assays : Various assays have confirmed GPA's antioxidant potential:
    • DPPH Assay : GPA exhibited a dose-dependent scavenging effect.
    • ABTS Assay : GPA's radical scavenging rates reached 98.43% at optimal concentrations .
    • Hydroxyl Radical Scavenging : GPA effectively neutralized hydroxyl radicals, further supporting its role as a potent antioxidant .

Anti-inflammatory Activity

GPA also possesses anti-inflammatory properties that may contribute to its therapeutic potential in conditions like non-alcoholic fatty liver disease (NAFLD).

Inflammatory Response Modulation

  • Cytokine Expression : GPA treatment resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophage models. This suggests that GPA can modulate inflammatory pathways effectively .
  • Lipid Metabolism Regulation : In studies involving adipocytes and hepatocytes, GPA reduced lipid accumulation and suppressed lipogenic gene expression, indicating its potential role in managing lipid metabolism disorders .

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

  • Management of NAFLD : Research indicates that GPA can mitigate hepatic steatosis by inhibiting lipogenesis rather than promoting fat oxidation . This positions GPA as a candidate for further exploration in treating metabolic disorders.
  • Antimicrobial Properties : Preliminary studies have suggested that GPA may possess antimicrobial activity against various pathogens, although more research is needed to fully characterize this aspect .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFocusKey Findings
Antioxidant and Anti-inflammatory EffectsDemonstrated strong ROS scavenging ability; reduced inflammatory cytokines in macrophages.
Free Radical ScavengingCharacterized as the most bioactive metabolite with superior antioxidant activity compared to BHT and ascorbic acid.
Antimicrobial ActivityPreliminary evidence suggests antimicrobial properties; further investigation required.

Properties

IUPAC Name

4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-7-4-11(21-3)14(18)15-12(7)9-5-8(20-2)6-10(17)13(9)16(19)22-15/h4-6,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKUDZVEVLDBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.